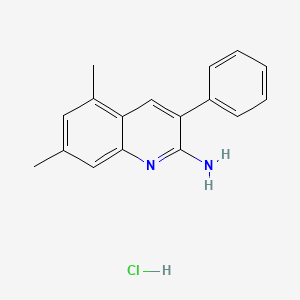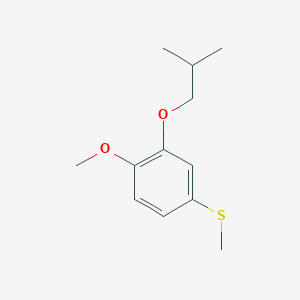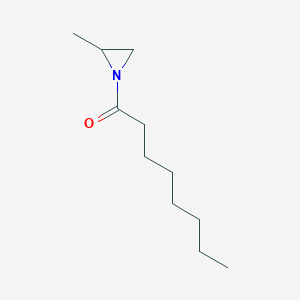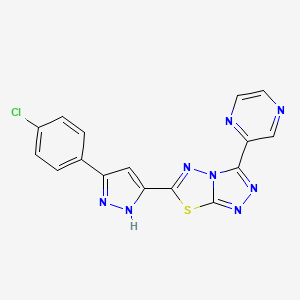![molecular formula C14H14N2O5S3 B12635876 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a thiazole ring, and a sulfonyl group attached to a tetrahydrothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base.
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable diene with sulfur or a sulfur-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.
Substitution: The benzamide and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Aplicaciones Científicas De Investigación
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific enzymes or receptors.
Material Science: Its ability to undergo various chemical modifications makes it useful in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing groups.
Mecanismo De Acción
The mechanism of action of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-(thiazol-2-yl)benzamide: This compound shares a similar core structure but has a urea group instead of a sulfonyl group.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds have a similar tetrahydrothiophene ring but differ in the rest of the structure.
Uniqueness
The uniqueness of 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide lies in its combination of a sulfonyl group with a thiazole ring and a benzamide core. This combination provides a distinct set of chemical and biological properties that can be exploited for various applications.
Propiedades
Fórmula molecular |
C14H14N2O5S3 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
3-(1,1-dioxothiolan-3-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O5S3/c17-13(16-14-15-5-6-22-14)10-2-1-3-11(8-10)24(20,21)12-4-7-23(18,19)9-12/h1-3,5-6,8,12H,4,7,9H2,(H,15,16,17) |
Clave InChI |
ZEWYBKFTMDQVHY-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12635822.png)
![1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene]](/img/structure/B12635838.png)
![2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12635841.png)
![Tert-butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate](/img/structure/B12635847.png)
![4-[2-(2-Aminophenyl)ethenyl]phenol](/img/structure/B12635849.png)


![{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid](/img/structure/B12635869.png)

![methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12635893.png)


